Tetrahydrothiophene-3-carboximidamide1,1-dioxidehydrochloride

Description

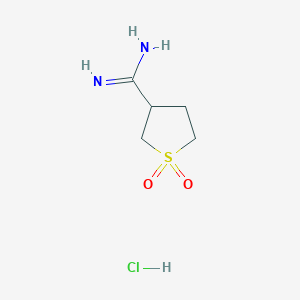

Tetrahydrothiophene-3-carboximidamide1,1-dioxidehydrochloride is a heterocyclic compound with the molecular formula C5H11ClN2O2S.

Properties

Molecular Formula |

C5H11ClN2O2S |

|---|---|

Molecular Weight |

198.67 g/mol |

IUPAC Name |

1,1-dioxothiolane-3-carboximidamide;hydrochloride |

InChI |

InChI=1S/C5H10N2O2S.ClH/c6-5(7)4-1-2-10(8,9)3-4;/h4H,1-3H2,(H3,6,7);1H |

InChI Key |

OQDALKHHFKXOOG-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1C(=N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrothiophene-3-carboximidamide1,1-dioxidehydrochloride typically involves the condensation of sulfur-containing compounds with amines under controlled conditions. One common method includes the reaction of tetrahydrothiophene with cyanamide in the presence of an oxidizing agent to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrothiophene-3-carboximidamide1,1-dioxidehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiols or other reduced sulfur compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Ammonia or primary amines for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Tetrahydrothiophene-3-carboximidamide1,1-dioxidehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of Tetrahydrothiophene-3-carboximidamide1,1-dioxidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Tetrahydrothiophene-3-one: A related compound with similar structural features but different functional groups.

Tetrahydrothiophene-3-ol: Another similar compound used in pharmaceutical applications.

Uniqueness

Tetrahydrothiophene-3-carboximidamide1,1-dioxidehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Q & A

Q. What are the foundational synthetic routes for Tetrahydrothiophene-3-carboximidamide 1,1-dioxide hydrochloride?

Methodological Answer:

- Oxidation and Chlorination : Start with thietane derivatives, oxidize using tungsten trioxide (WO₃) and hydrogen peroxide (H₂O₂) under alkaline conditions (pH 11.5) to form the 1,1-dioxide core. Subsequent chlorination involves UV light irradiation in carbon tetrachloride (CCl₄) with Cl₂ gas to introduce substituents .

- Purification : Use column chromatography (silica gel, THF/hexane eluent) or recrystallization from toluene to isolate pure product .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) with UV visualization .

Q. How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze ¹H/¹³C NMR to confirm proton environments and carbon backbone. For imidamide groups, ¹⁵N NMR may resolve ambiguities .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns (see Supplementary Information in for protocols) .

- HPLC : Assess purity (>98%) using a C18 column, acetonitrile/water mobile phase, and UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure stability?

Methodological Answer:

- Store as a crystalline solid at -20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photochemical reactions .

- Pre-dry storage vials under vacuum to minimize moisture absorption .

Advanced Research Questions

Q. How can reaction yields be optimized during halogenation steps?

Methodological Answer:

- UV Light Optimization : Use quartz reactors for efficient UV penetration during Cl₂ gas introduction. Monitor reaction progress via TLC to avoid over-halogenation .

- Solvent Selection : Polar aprotic solvents (e.g., CCl₄) enhance halogenation efficiency compared to THF .

- By-Product Mitigation : Add triethylamine (Et₃N) to sequester HCl, preventing side reactions .

Q. What mechanistic insights explain regioselective chlorination at the 3-position?

Methodological Answer:

- Radical Pathway : UV irradiation generates Cl· radicals, which abstract hydrogen at the 3-position due to lower bond dissociation energy (BDE) in the tetrahydrothiophene ring .

- Steric Effects : Bulky 1,1-dioxide groups disfavor chlorination at adjacent positions .

- Validate via deuterium-labeling experiments or computational DFT studies .

Q. How to resolve contradictions between NMR and X-ray data for this compound?

Methodological Answer:

- Dynamic Effects : Check for conformational flexibility (e.g., ring puckering) causing NMR signal averaging. Use variable-temperature NMR to confirm .

- Polymorphism : Recrystallize under different solvents (e.g., ethanol vs. toluene) to isolate distinct crystal forms .

- Complementary Techniques : Pair solid-state NMR with X-ray data to reconcile discrepancies .

Q. What strategies reduce by-products in imidamide functionalization?

Methodological Answer:

- Protecting Groups : Temporarily protect the imidamide with Boc groups to prevent unintended nucleophilic attacks during chlorination .

- Stoichiometric Control : Use sub-equimolar Cl₂ to limit over-halogenation. Monitor via real-time FTIR for intermediate trapping .

Data Contradiction Analysis

Q. Why do different synthesis protocols report varying purity levels?

Methodological Answer:

Q. How to address discrepancies in reported melting points?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.